4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide
Overview
Description
4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes a morpholine ring, a benzoxadiazole moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, followed by the nitration of the benzamide group. The reaction conditions often involve the use of solvents such as methanol and dichloromethane, with catalysts like sodium borohydride to facilitate the reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases to control the pH and facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the morpholine ring .
Scientific Research Applications
4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can act as a fluorescent probe, while the morpholine ring may interact with biological receptors or enzymes. The nitrobenzamide group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole moieties but different functional groups.
Nitrobenzamides: Compounds with similar nitrobenzamide groups but different substituents.
Uniqueness
4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide is unique due to its combination of a morpholine ring, benzoxadiazole moiety, and nitrobenzamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
4-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5/c1-11-2-3-12(10-15(11)23(25)26)18(24)19-13-4-5-14(17-16(13)20-28-21-17)22-6-8-27-9-7-22/h2-5,10H,6-9H2,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXOMMKJWQWMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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